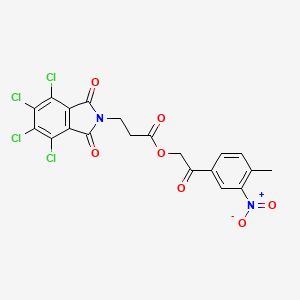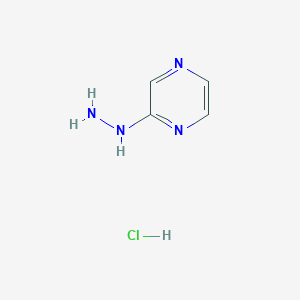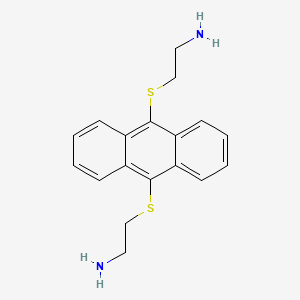![molecular formula C16H18F6N2O4 B12468720 ethyl 3,3,3-trifluoro-2-(propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamoyl}alaninate](/img/structure/B12468720.png)
ethyl 3,3,3-trifluoro-2-(propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamoyl}alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3,3-trifluoro-2-(propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamoyl}alaninate is a synthetic organic compound characterized by the presence of trifluoromethyl groups, which are known for their significant impact on the chemical and physical properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3,3-trifluoro-2-(propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamoyl}alaninate typically involves multiple steps, starting from readily available precursors. One common approach is the trifluoromethylation of carbon-centered radical intermediates, which can be achieved using reagents such as trifluoromethyl iodide and a suitable radical initiator . The reaction conditions often require the use of solvents like dimethyl sulfoxide and temperatures around 170°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-2-(propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamoyl}alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-(propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamoyl}alaninate has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ethyl 3,3,3-trifluoro-2-(propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamoyl}alaninate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 3,3,3-trifluoro-2-(propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamoyl}alaninate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both trifluoromethyl and carbamoyl groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C16H18F6N2O4 |
|---|---|
Molecular Weight |
416.31 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-propan-2-yloxy-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]propanoate |
InChI |
InChI=1S/C16H18F6N2O4/c1-4-27-12(25)14(16(20,21)22,28-9(2)3)24-13(26)23-11-7-5-6-10(8-11)15(17,18)19/h5-9H,4H2,1-3H3,(H2,23,24,26) |
InChI Key |
HJTBOYSTFBZEOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=CC=CC(=C1)C(F)(F)F)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-3-yl]methylidene}propanedinitrile](/img/structure/B12468639.png)
![(2Z)-2-[2-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-YL)hydrazin-1-ylidene]-3-oxo-3-phenyl-N-(pyridin-3-YL)propanamide](/img/structure/B12468647.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12468652.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12468656.png)
![4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468666.png)
![3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-methylbenzamide](/img/structure/B12468669.png)
![2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12468673.png)
![3,3-Dimethyl-2-oxobutyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanoate (non-preferred name)](/img/structure/B12468677.png)


![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B12468684.png)



